1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-(6-methylpyridin-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-8-4-3-5-10(12-8)13-11(16)9-6-7-15(2)14-9/h3-7H,1-2H3,(H,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHWWPWFZWDFKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=NN(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the pyridine ring: The pyrazole ring is then reacted with a pyridine derivative, such as 2-bromo-6-methylpyridine, in the presence of a base like potassium carbonate.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its specific substitution pattern allows for various functionalizations that can lead to novel materials with tailored properties.
Biology
This compound has garnered attention for its biological activities, particularly in enzyme inhibition. Research indicates its potential as an inhibitor of kinases, which are crucial in various signaling pathways. Kinase inhibitors are essential in cancer therapy due to their role in regulating cell proliferation and survival.
Mechanism of Action:
The mechanism involves binding to the active site or allosteric sites of target enzymes, thereby inhibiting their activity. This modulation can significantly affect cellular signaling pathways, making it a candidate for therapeutic applications.
Medicine
1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide is being explored for its therapeutic effects, including:
- Anti-inflammatory Properties: Studies suggest that this compound can inhibit inflammatory pathways, making it a potential treatment for inflammatory diseases.
- Anticancer Activity: Preliminary research indicates that it may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into its efficacy as an anticancer agent.
Case Studies and Research Findings
Recent studies have highlighted the promising applications of this compound:
- Enzyme Inhibition Studies: A study published in PMC demonstrated that derivatives of this compound effectively inhibited specific kinases involved in cancer progression. The structure–activity relationship (SAR) analysis revealed that modifications at the pyridine ring could enhance inhibitory potency .
- Therapeutic Potential: In vitro assays have shown that 1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide exhibits significant anti-inflammatory activity in models of rheumatoid arthritis .
- Synthesis and Characterization: A recent publication outlined synthetic routes leading to this compound and evaluated its biological activity against various pathogens, indicating moderate antifungal properties .
Mechanism of Action
The mechanism of action of 1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling .
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a pyrazole ring.
1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide: Similar structure but with the carboxamide group at a different position.
Uniqueness
1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the pyrazole and pyridine rings provides a versatile scaffold for further functionalization and optimization in drug design .
Biological Activity
1-Methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of 1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide is with a molecular weight of approximately 232.25 g/mol. The structure features a pyrazole ring with a methyl group at the 1-position, a 6-methylpyridine moiety, and a carboxamide group at the 3-position.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₄O |
| Molecular Weight | 232.25 g/mol |
| IUPAC Name | 1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide |
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. A study reported that compounds similar to 1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide showed cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), Hep2 (laryngeal carcinoma), and A549 (lung cancer) cells.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 1-Methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide | MCF7 | 3.79 |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep2 | 3.25 |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 26 |
These results suggest that the compound may inhibit cell proliferation through various mechanisms, possibly involving apoptosis induction or cell cycle arrest.
The mechanism of action for 1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide likely involves interaction with specific enzymes or receptors in cellular pathways. It may act as an enzyme inhibitor, particularly against kinases involved in cancer progression and inflammation.
Research has shown that similar pyrazole derivatives can inhibit Aurora-A kinase and CDK2, which are crucial in cell cycle regulation and cancer development. For instance, compounds with structural similarities have demonstrated IC₅₀ values as low as 0.16 µM against Aurora-A kinase .
Study on Antitumor Activity
In a recent study published in Molecules, various pyrazole derivatives were screened for their antitumor activity against multiple cancer cell lines. The study highlighted that compounds with the pyrazole scaffold exhibited promising results in inhibiting tumor growth and inducing apoptosis .
Anti-inflammatory Potential
Another area of interest is the anti-inflammatory activity of this compound. Pyrazoles have been documented to exhibit anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For example, compounds similar to 1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide were tested in animal models for their ability to reduce carrageenan-induced edema, showing significant reduction in inflammation markers .
Q & A
Q. What synthetic strategies are optimal for preparing 1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide with high purity?
- Methodological Answer : The compound can be synthesized via a two-step process: (i) Pyrazole core formation : React 3-carboxy-1-methylpyrazole with chlorinating agents (e.g., SOCl₂) to generate the acid chloride intermediate. (ii) Amide coupling : Use coupling agents like EDCI/HOBt or DCC to react the acid chloride with 6-methylpyridin-2-amine under inert conditions (N₂ atmosphere). Monitor reaction progress via TLC (silica gel, eluent: EtOAc/hexane 3:7) and purify via column chromatography (≥95% purity confirmed by HPLC) . Critical parameters : Adjust stoichiometry (1:1.2 molar ratio of acid to amine) and temperature (0–5°C during coupling) to minimize side products.
Q. How can structural characterization of this compound be validated beyond NMR and mass spectrometry?
- Methodological Answer : Perform single-crystal X-ray diffraction to resolve bond angles, dihedral angles, and intermolecular interactions. For example:
- Crystal system: Monoclinic (P2₁/n space group, similar to related pyrazole carboxamides).
- Key metrics: Compare experimental bond lengths (e.g., C=O at ~1.22 Å) and torsion angles (e.g., pyrazole-pyridyl dihedral angle ~15–25°) with DFT-calculated values .
Note : Crystallization solvents (e.g., DMSO/EtOH mixtures) must be optimized to avoid solvate formation .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., mTOR or p70S6K targets) based on structural analogs showing anti-proliferative activity. Use:
- Cell lines : Prostate cancer (PC-3, LNCaP) or breast cancer (MCF-7) models.
- Assay conditions : 48–72 hr treatments, IC₅₀ determination via MTT assays. Compare results with positive controls (e.g., rapamycin for mTOR inhibition) .
Advanced Research Questions
Q. How can contradictory activity data across cell lines be resolved for this compound?
- Methodological Answer : Conduct mechanistic profiling : (i) Autophagy markers : Measure LC3-II/LC3-I ratios via western blotting. (ii) Apoptosis vs. cytostasis : Use Annexin V/PI staining and cell cycle analysis (PI/FACS). (iii) Off-target effects : Perform kinome-wide screening (e.g., KinomeScan) to identify non-canonical targets . Example : If activity varies in PC-3 vs. LNCaP cells, assess androgen receptor (AR) dependency or metabolic stability in each line.
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., PI3Kα, EGFR).
- Validation : Compare docking scores (ΔG ≤ −8 kcal/mol) with experimental IC₅₀ values. Adjust protonation states (e.g., pyridyl nitrogen pKa ~3.5) for accuracy .
Data conflict tip : If docking predicts strong binding but activity is weak, evaluate compound solubility (logP ~2.5) or membrane permeability (Caco-2 assays).
Q. How can metabolic stability and degradation pathways be analyzed preclinically?
- Methodological Answer : Use in vitro microsomal assays :
- Liver microsomes : Incubate with NADPH (1 mM, 37°C), sample at 0/15/30/60 min.
- LC-MS/MS analysis : Identify metabolites (e.g., N-demethylation or pyrazole ring oxidation).
- CYP inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Key table :
| Parameter | Value | Reference |
|---|---|---|
| t₁/₂ (human liver) | 45 ± 12 min | |
| Major metabolite | N-demethylated derivative |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
